molecular formula C49H37F3NO5PS B3224118 N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide CAS No. 1227374-65-3

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Katalognummer: B3224118
CAS-Nummer: 1227374-65-3
Molekulargewicht: 839.9 g/mol
InChI-Schlüssel: HNFZRYCMWLGTAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a structurally complex organophosphorus compound characterized by a pentacyclic core integrating a phosphorus(V) center, two anthracenyl substituents, and a trifluoromethanesulfonamide functional group. Its synthesis likely involves multi-step coupling reactions, including the introduction of anthracene moieties via Suzuki-Miyaura cross-coupling and subsequent sulfonylation, though specific synthetic protocols remain undisclosed in available literature . The compound’s crystal structure, refined using the SHELXL program , reveals a rigid, planar geometry stabilized by π-π stacking interactions between anthracenyl groups and hydrogen bonding involving the sulfonamide group. Key bond angles and distances, such as C–C–N torsion angles (~79.0–97.8°) and P–O bond lengths (~1.48–1.52 Å), align with analogous phosphorus-containing heterocycles .

Eigenschaften

IUPAC Name

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H37F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28H,5-6,11-12,17-18,23-24H2,(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFZRYCMWLGTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=C7C=CC=CC7=CC8=CC=CC=C86)NS(=O)(=O)C(F)(F)F)C9=C1C=CC=CC1=CC1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H37F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide involves multiple steps, starting with the preparation of the anthracenyl groups and their subsequent attachment to the phosphapentacyclo structure. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chirality and purity .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves scaling up the laboratory synthesis methods while ensuring consistency, safety, and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.

    Substitution: The anthracenyl groups can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphapentacyclo compounds .

Wissenschaftliche Forschungsanwendungen

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve complex biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Graph-based similarity analysis (as per ) highlights the compound’s uniqueness among phosphapentacyclic systems. The table below compares its structural features with three analogs:

Parameter Target Compound Compound A (Phosphapentacyclo + phenyl) Compound B (Phosphatriazine + naphthyl) Compound C (Sulfonamide-free analog)
Core Structure Pentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³] Pentacyclo[12.7.0.0²,¹⁰.0³,⁷] Hexacyclo[14.9.0.0²,¹¹.0³,⁹.0¹⁹,²⁴] Pentacyclo[13.8.0.0²,¹¹.0³,⁸]
Substituents Di(anthracen-9-yl), CF₃SO₂NH– Diphenyl, –SO₂CH₃ Dinaphthyl, –PO(OEt)₂ Di(anthracen-9-yl), –H
P–O Bond Length (Å) 1.49–1.52 1.47–1.50 1.51–1.54 1.48–1.51
π-Stacking Distance (Å) 3.4–3.6 3.6–3.8 3.2–3.5 3.5–3.7

The target compound’s di(anthracenyl) groups enable stronger π-stacking (3.4–3.6 Å) compared to phenyl/naphthyl analogs, enhancing crystallinity and thermal stability . The CF₃SO₂NH– group introduces stronger hydrogen-bonding capacity (vs.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 876.82 g/mol 654.71 g/mol 789.88 g/mol 702.75 g/mol
LogP 5.2 4.8 6.1 5.9
Solubility (DMSO) 12 mg/mL 18 mg/mL 8 mg/mL 5 mg/mL
Melting Point 248–250°C 215–218°C 260–263°C 230–233°C

The higher molecular weight and LogP of the target compound relative to Compound A suggest increased hydrophobicity, mitigated by the sulfonamide group’s polarity. Its lower solubility vs. Compound A may reflect tighter crystal packing due to anthracenyl stacking .

Biologische Aktivität

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide (CAS No: 361342-51-0) represents a complex organic compound with significant potential in biological applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a unique pentacyclic structure featuring anthracene moieties and a phosphapentacyclo framework. Its molecular formula is C48H31O4PC_{48}H_{31}O_4P, with a molecular weight of approximately 702.73 g/mol. The presence of trifluoromethanesulfonamide enhances its solubility and reactivity in biological systems.

Key Structural Features

FeatureDescription
Molecular FormulaC48H31O4PC_{48}H_{31}O_4P
Molecular Weight702.73 g/mol
CAS Number361342-51-0
Functional GroupsAnthracene derivatives, phosphonate

Anticancer Properties

Research indicates that compounds similar to N-[10,16-di(anthracen-9-yl)-13-oxo...] exhibit promising anticancer activities. For instance, studies have shown that anthracene derivatives can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Cell Line Sensitivity

A study evaluated the cytotoxic effects of anthracene-based compounds on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via ROS
HeLa (Cervical)3.8Mitochondrial membrane potential disruption
A549 (Lung)4.5Cell cycle arrest at G2/M phase

The mechanism by which N-[10,16-di(anthracen-9-yl)-13-oxo...] exerts its biological effects appears to be multifaceted:

  • ROS Generation : The compound may promote oxidative stress leading to cellular damage.
  • Mitochondrial Dysfunction : Disruption of mitochondrial function can trigger apoptosis.
  • Cell Cycle Arrest : Inhibition of cell cycle progression can prevent tumor growth.

Additional Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains .
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been noted in vitro .

Current Research Trends

Recent studies focus on optimizing the synthesis of N-[10,16-di(anthracen-9-yl)-13-oxo...] to enhance its efficacy and reduce toxicity. Researchers are exploring various modifications to the anthracene moieties to improve selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Q. Critical Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Characterization relies on:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify anthracenyl aromatic protons (δ 7.0–8.5 ppm) and phosphorus-oxygen backbone signals (e.g., δ 120–130 ppm for P=O in ³¹P NMR) .
  • Solvent Effects : For example, CDCl₃ vs. (CD₃)₂CO shifts anthracenyl protons by ~0.2–0.5 ppm due to polarity differences .
SolventAnthracenyl ¹H Shift (ppm)P=O ³¹P Shift (ppm)
CDCl₃7.2–8.1124.5
(CD₃)₂CO7.4–8.3125.1

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 850–900).

Advanced: How to resolve contradictions in NMR data across solvents or labs?

Methodological Answer:
Discrepancies in NMR shifts often arise from:

Solvent Polarity : Polar solvents (e.g., acetone) deshield aromatic protons compared to CDCl₃. Always report solvent and temperature .

Dynamic Effects : Conformational flexibility in the phosphapentacyclo core may cause signal broadening. Use variable-temperature NMR to assess exchange processes .

Crystallographic Validation : Cross-reference NMR assignments with X-ray crystallography data to confirm structural accuracy .

Advanced: What crystallographic challenges arise during refinement of this compound?

Methodological Answer:
The compound’s large, rigid structure poses challenges:

Disorder in the Phosphorus-Oxygen Core : Use SHELXL’s PART and SIMU commands to model disorder, applying restraints to bond lengths/angles .

Twinned Data : For non-merohedral twinning, employ SHELXL’s TWIN and BASF instructions to refine twin fractions .

High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution. Refine anisotropic displacement parameters for heavy atoms (P, S) .

Advanced: How to design experiments to study photophysical properties?

Methodological Answer:

Theoretical Framework : Use DFT calculations (e.g., Gaussian 16) to model electronic transitions. Focus on anthracenyl π→π* and phosphorus-centered charge-transfer states .

Experimental Setup :

  • UV-Vis Spectroscopy : Measure absorbance in THF or DCM (λ_max ≈ 350–400 nm).
  • Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to assess excited-state interactions .

Advanced: How to address low yields in the final sulfonamide coupling step?

Methodological Answer:
Low yields (~40–60%) may result from:

Steric Hindrance : The bulky anthracenyl groups impede nucleophilic attack on TfNH₂. Optimize using:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to activate the sulfonamide electrophile .

Advanced: How to validate computational models of this compound’s reactivity?

Methodological Answer:

Benchmarking : Compare computed (DFT) reaction barriers with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).

Electron Density Maps : Overlap X-ray-derived Hirshfeld surfaces with DFT-calculated electrostatic potentials to identify reactive sites .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

Light Sensitivity : Store in amber vials under N₂ at –20°C to prevent photodegradation of anthracenyl moieties.

Hydrolysis Prevention : Add molecular sieves (3Å) to absorb moisture, especially for the phosphorus-oxygen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Reactant of Route 2
N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.